molecular formula C21H22O8 B1207632 Hexamethylquercetagetin CAS No. 1251-84-9

Hexamethylquercetagetin

Cat. No.: B1207632
CAS No.: 1251-84-9
M. Wt: 402.4 g/mol
InChI Key: CHXSDKWBSFDZEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hexamethylquercetagetin can be synthesized through the methylation of quercetagetin. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as acetone or dimethylformamide under reflux conditions .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources. The extraction process includes solvent extraction, followed by purification using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Hexamethylquercetagetin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hexamethylquercetagetin has a wide range of scientific research applications:

Mechanism of Action

Hexamethylquercetagetin exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Hexamethylquercetagetin is unique due to its high degree of methylation, which enhances its lipophilicity and bioavailability compared to other flavonoids. Similar compounds include:

    Quercetagetin: The parent compound with hydroxyl groups instead of methoxy groups.

    Pentamethylquercetagetin: A similar compound with one less methoxy group.

    Tetra-O-methylquercetagetin: A compound with four methoxy groups.

This compound stands out due to its enhanced biological activities and stability, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,5,6,7-tetramethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O8/c1-23-12-8-7-11(9-13(12)24-2)18-21(28-6)17(22)16-14(29-18)10-15(25-3)19(26-4)20(16)27-5/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXSDKWBSFDZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301791
Record name 3,5,6,7,3′,4′-Hexamethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hexamethylquercetagetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1251-84-9
Record name 3,5,6,7,3′,4′-Hexamethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexamethylquercetagetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001251849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,6,7,3′,4′-Hexamethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXAMETHYLQUERCETAGETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MF6VX27BO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Hexamethylquercetagetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

142 - 143 °C
Record name Hexamethylquercetagetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Hexamethylquercetagetin exert its anti-cancer effects in cervical carcinoma?

A1: The research primarily highlights this compound's ability to inhibit the NF-κB signaling pathway []. NF-κB is a protein complex playing a crucial role in cellular processes, including inflammation and cell survival. In many cancers, including cervical carcinoma, NF-κB is often dysregulated, leading to increased cell proliferation and survival. The study demonstrates that this compound suppresses the activity of NF-κB, as evidenced by decreased levels of phosphorylated NF-κB p65 and phosphorylated IκBα, both key components of the NF-κB pathway []. By inhibiting NF-κB signaling, this compound effectively reduces the survival and proliferation of cervical carcinoma cells both in vitro and in a xenograft mouse model [].

Q2: What were the key findings from the in vivo study using a xenograft mouse model?

A2: The study utilized a xenograft mouse model, where human cervical cancer cells (Ca Ski) were implanted into mice. Treatment with this compound significantly reduced both the volume and weight of the tumors compared to the control group []. This result suggests that this compound can effectively inhibit tumor growth in a living organism, supporting its potential as an anti-cancer agent.

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